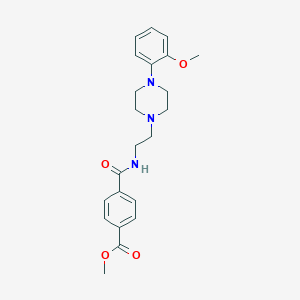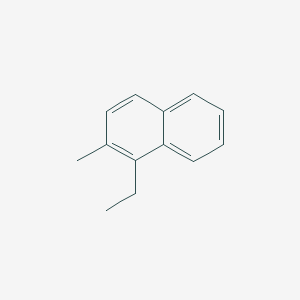
1-Ethyl-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-methylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄ and a molecular weight of 170.2503 g/mol It is a derivative of naphthalene, characterized by the presence of an ethyl group at the first position and a methyl group at the second position on the naphthalene ring
Métodos De Preparación
The synthesis of 1-ethyl-2-methylnaphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene derivatives. For instance, the reaction of 2-methylnaphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound . Industrial production methods may involve similar alkylation reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-Ethyl-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of tetrahydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Aplicaciones Científicas De Investigación
1-Ethyl-2-methylnaphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-2-methylnaphthalene depends on its specific chemical interactions. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The molecular targets and pathways involved in its biological activities are subjects of ongoing research .
Comparación Con Compuestos Similares
1-Ethyl-2-methylnaphthalene can be compared with other naphthalene derivatives such as:
1-Methylnaphthalene: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
2-Methylnaphthalene: Similar but with the methyl group at the second position, affecting its chemical behavior.
1-Ethylnaphthalene: Lacks the methyl group, resulting in distinct reactivity patterns
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
17057-93-1 |
|---|---|
Fórmula molecular |
C13H14 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-ethyl-2-methylnaphthalene |
InChI |
InChI=1S/C13H14/c1-3-12-10(2)8-9-11-6-4-5-7-13(11)12/h4-9H,3H2,1-2H3 |
Clave InChI |
INUWBHWKAMVTNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14138957.png)
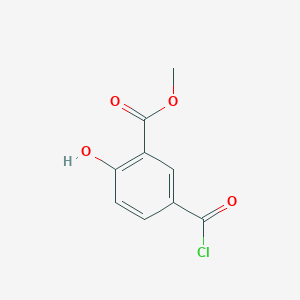
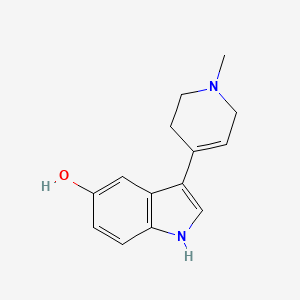
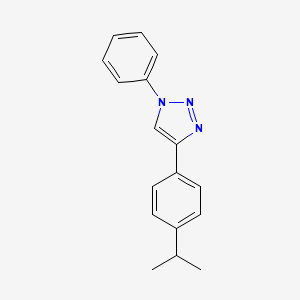
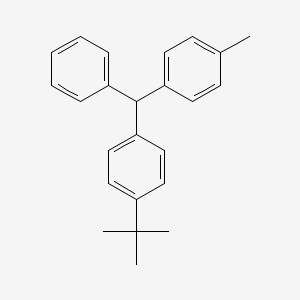

![6-ethyl 3-methyl 2-(2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B14138984.png)
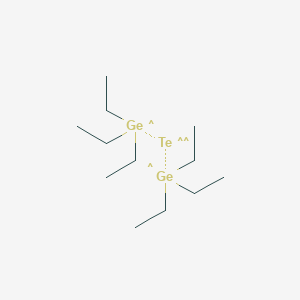
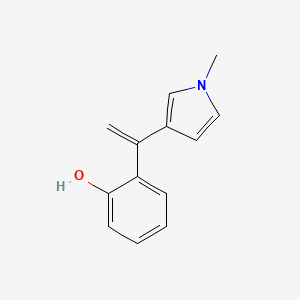

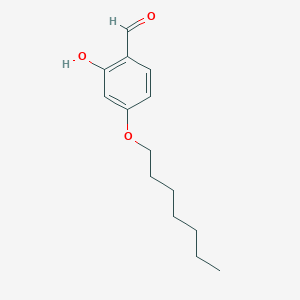
stannane](/img/structure/B14139028.png)
